Docosa-9,11-dienoic acid
Description
Octadeca-9,11-dienoic acid (often referred to as conjugated linoleic acid, CLA) is an 18-carbon polyunsaturated fatty acid with conjugated double bonds at positions 9 and 11. It exists in multiple geometric isomers, including cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12), which exhibit distinct biological activities. CLA is naturally found in ruminant animal products and has garnered attention for its anticancer, anti-inflammatory, and lipid-modulating properties . Derivatives such as hydroxy- and oxo-octadecadienoic acids (e.g., 13-hydroxyoctadeca-9,11-dienoic acid) are also critical in metabolic pathways and disease modulation .
Properties
CAS No. |
90850-74-1 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-9,11-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-14H,2-10,15-21H2,1H3,(H,23,24) |
InChI Key |
LRCGXUQZVKVKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosa-9,11-dienoic acid can be synthesized through various chemical reactions. One common method involves the alkylation of the N,N-dimethylamide of a terminal acetylenic acid or an acetylenic alcohol, followed by hydrolysis or oxidation . Another method includes the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, which is then reduced using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of molecular distillation, low-temperature crystallization, urea adduct formation, and supercritical fluid chromatography . These methods ensure high purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Docosa-9,11-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming hydroperoxides and hydroxides.
Reduction: Reduction reactions convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride (NaBH4) and palladium catalysts are commonly used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and hydroxydocosahexaenoic acids.
Reduction: Corresponding alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Docosa-9,11-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the production of specialized lipids and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of docosa-9,11-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. For example, it may influence the expression of β-secretase (BACE)2, which competes with BACE1 to cleave amyloid precursor protein (APP), thereby reducing the production of extracellular amyloid-beta fragments .
Comparison with Similar Compounds
Conjugated Linoleic Acid (CLA) Isomers
Hydroxy Derivatives
Oxo Derivatives
Other Chain-Length Analogues
Anticancer Effects
- CLA (c9,t11 isomer) : Reduces mammary tumor incidence by 56% at 1% dietary intake in rats. Incorporated into phospholipids, suppresses lipid peroxidation in mammary glands .
- Hydroxy derivatives : Inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity, at 10 μM concentrations .
Metabolic and Antioxidant Properties
- CLA : Demonstrates dose-dependent antioxidant activity (maximal at 0.25% diet) but requires higher doses (1%) for tumor suppression, suggesting multiple mechanisms .
- 13-Hydroxyoctadeca-9,11-dienoic acid: Exhibits moderate lipophilicity (LogP <5) and low skin permeability (LogKp = −4.19 cm/s), making it suitable for topical applications .
Toxicity Profiles
Structural and Functional Insights
- Double Bond Geometry : The cis/trans configuration critically impacts biological activity. For example, the c9,t11 CLA isomer is preferentially incorporated into tissues, while t10,c12 affects adiposity .
- Functional Groups : Hydroxy and oxo derivatives influence solubility, membrane permeability, and enzyme interactions. For instance, 9-KODE’s keto group enhances reactivity in plant defense pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
